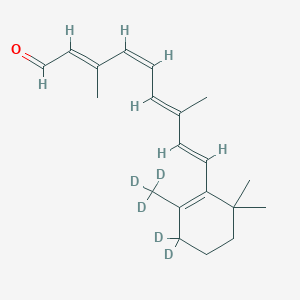
11-cis Retinal-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-cis Retinal-d5 is a deuterated form of 11-cis Retinal, a crucial molecule in the visual cycle of vertebrates. This compound is a derivative of vitamin A and plays a pivotal role in the phototransduction process, which is the conversion of light into electrical signals in the retina. The deuterated form, this compound, is often used in scientific research to study the dynamics and mechanisms of the visual cycle due to its stability and unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis Retinal-d5 involves several steps, starting from the precursor all-trans Retinol. The process includes isomerization, protection, and deprotection steps to achieve the desired 11-cis configuration. One common method involves the use of Wittig and Horner-Wadsworth-Emmons reactions to introduce the cis double bond, followed by semi-hydrogenation to achieve the final product .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 11-cis Retinal-d5 undergoes various chemical reactions, including:
Isomerization: Conversion between 11-cis and all-trans forms.
Oxidation: Conversion to 11-cis Retinoic Acid.
Reduction: Conversion to 11-cis Retinol.
Common Reagents and Conditions:
Isomerization: Catalyzed by light or enzymes such as isomerases.
Oxidation: Typically involves reagents like NAD+ in enzymatic reactions.
Reduction: Involves reducing agents like NADH in enzymatic reactions.
Major Products Formed:
All-trans Retinal: Formed through isomerization.
11-cis Retinoic Acid: Formed through oxidation.
11-cis Retinol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
11-cis Retinal-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the dynamics of isomerization and the effects of deuteration on reaction kinetics.
Biology: Investigating the visual cycle and the role of retinoids in vision.
Medicine: Developing therapies for retinal diseases and understanding the molecular mechanisms of vision-related disorders.
Industry: Used in the production of visual pigments and in the development of optogenetic tools.
Wirkmechanismus
The mechanism of action of 11-cis Retinal-d5 involves its role as a chromophore in the visual cycle. Upon absorption of a photon, this compound undergoes isomerization to the all-trans form, triggering a conformational change in the opsin protein. This change activates the G-protein-coupled receptor pathway, leading to the generation of an electrical signal that is transmitted to the brain .
Vergleich Mit ähnlichen Verbindungen
- All-trans Retinal
- 9-cis Retinal
- 11-cis Retinoic Acid
Comparison: 11-cis Retinal-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed kinetic studies. Compared to all-trans Retinal, this compound specifically interacts with opsins in the visual cycle, making it crucial for vision. The deuterated form also offers advantages in spectroscopic studies due to its distinct isotopic signature .
Eigenschaften
Molekularformel |
C20H28O |
|---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+/i3D3,10D2 |
InChI-Schlüssel |
NCYCYZXNIZJOKI-BVNCIAEMSA-N |
Isomerische SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C=O)\C)/C)(C)C)[2H] |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


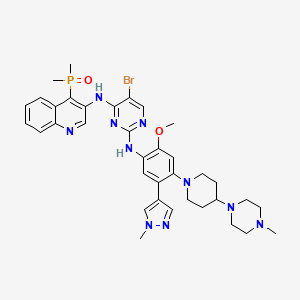
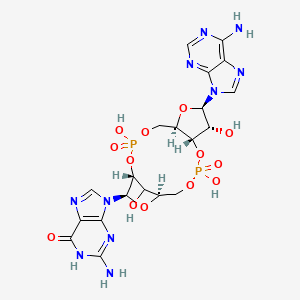
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
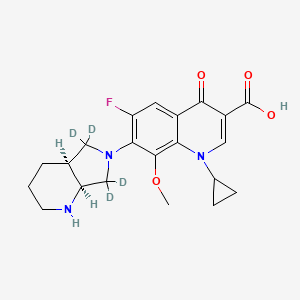
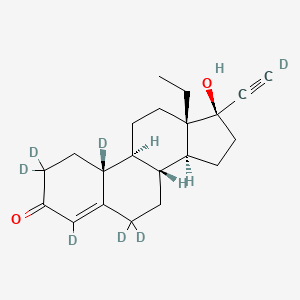
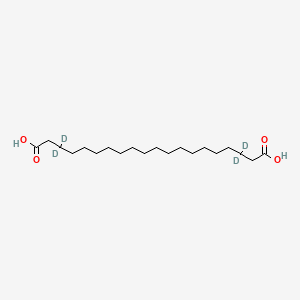
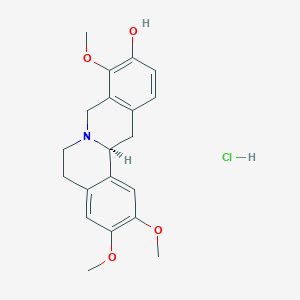
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
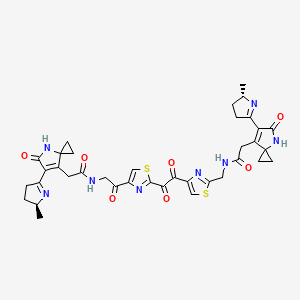
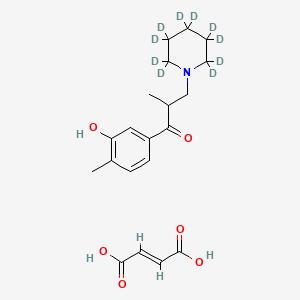
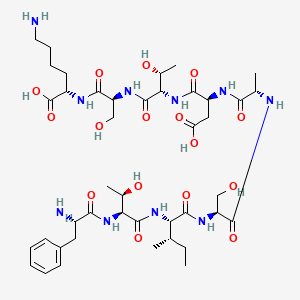
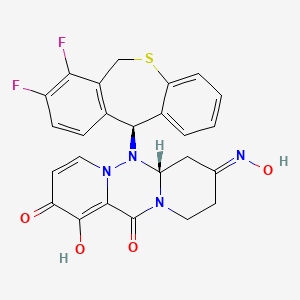
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
